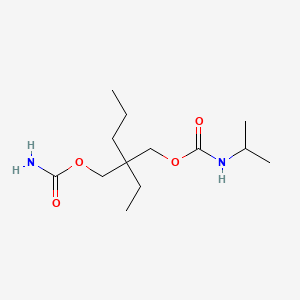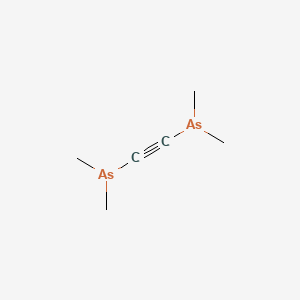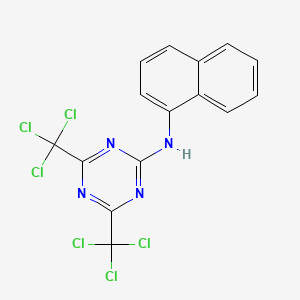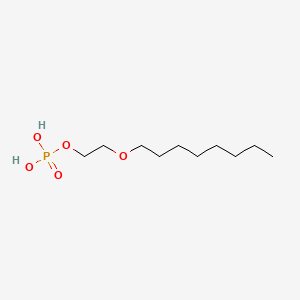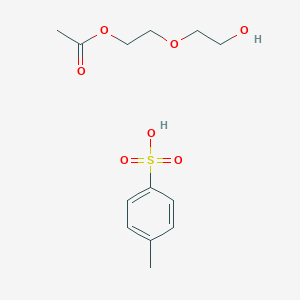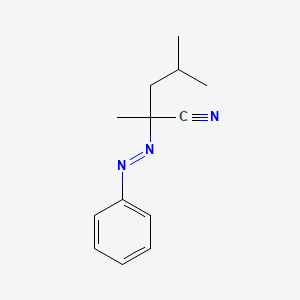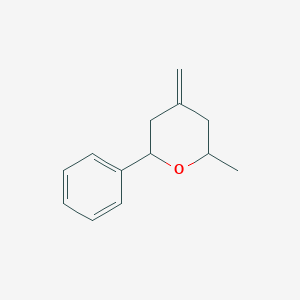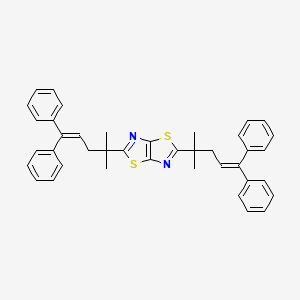
Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole: is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole typically involves the formation of the thiazole ring followed by the introduction of the 1,1-dimethyl-4,4-diphenyl-3-butenyl groups. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. For instance, the use of dry toluene and dichloromethane as solvents, along with controlled temperatures, is common in such synthetic processes .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the purity of reagents, controlling reaction temperatures, and using efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: It may be investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and unique chemical properties .
Mécanisme D'action
The mechanism by which Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole exerts its effects involves interactions with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,4-Diphenyl-1,3-butadiene: This compound shares structural similarities with Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole, particularly in the presence of phenyl groups.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Another compound with similar structural features, particularly in the arrangement of substituents.
Uniqueness: What sets this compound apart is its thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and stability .
Propriétés
Numéro CAS |
33328-49-3 |
|---|---|
Formule moléculaire |
C40H38N2S2 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
2,5-bis(2-methyl-5,5-diphenylpent-4-en-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C40H38N2S2/c1-39(2,27-25-33(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37-41-35-36(43-37)42-38(44-35)40(3,4)28-26-34(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-26H,27-28H2,1-4H3 |
Clé InChI |
RDPNCLYHBGSYOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=NC4=C(S3)N=C(S4)C(C)(C)CC=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


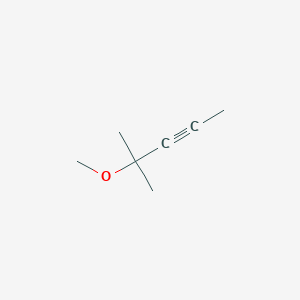
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
